Fluoromethane

Refrigerant substitution Environmental compliance Greenhouse gas regulation

Select Fluoromethane (HFC-41) for unmatched etch selectivity over Si active layers in sub-10 nm node fabrication, or to enable gas-phase [¹⁸F]fluoroform synthesis with superior molar activity for neuroreceptor imaging. Its high dissociation cross-section minimizes gas consumption vs. CH₂F₂/CHF₃. Weigh its GWP of 116 against HFOs for cooling; ODP=0 ensures Montreal compliance. Specify ≥99.999% electronic grade for wafer purity, or negotiate custom blends (e.g., NF₃, O₂) per gas panel specs.

Molecular Formula CH3F
Molecular Weight 34.033 g/mol
CAS No. 593-53-3
Cat. No. B1203902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluoromethane
CAS593-53-3
Synonymsfluoromethane
fluoromethane ion (1+)
fluoromethane, 13C-labeled
fluoromethane, 14C-labeled
fluoromethane, 18F-labeled
methyl fluoride
Molecular FormulaCH3F
Molecular Weight34.033 g/mol
Structural Identifiers
SMILESCF
InChIInChI=1S/CH3F/c1-2/h1H3
InChIKeyNBVXSUQYWXRMNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 10 l / 47 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.67 M

Structure & Identifiers


Interactive Chemical Structure Model





Fluoromethane (CAS 593-53-3) Procurement Guide: Key Specifications and Comparator Differentiation


Fluoromethane (CH₃F, HFC-41, methyl fluoride) is the simplest fluorinated methane derivative, a colorless, flammable gas at standard temperature and pressure [1]. Its physicochemical profile — including a boiling point of −78.2 °C, a dipole moment of 1.81 D, and a vapor pressure of 21083 mmHg at 25 °C — distinguishes it from higher fluorinated methanes and guides its specialized industrial and research applications [2]. This evidence guide establishes the quantifiable differentiation of fluoromethane against its closest structural analogs (CH₂F₂, CHF₃) and application-specific alternatives to support informed procurement decisions.

Why Generic HFC Substitution Fails: The Critical Procurement Case for Fluoromethane (HFC-41)


The HFC family of fluoromethanes (CH₃F, CH₂F₂, CHF₃, CF₄) exhibits profoundly divergent physical, environmental, and performance properties despite structural similarity. Interchanging these compounds without validation risks catastrophic process failure — from mismatched etch selectivity in semiconductor manufacturing to non-compliance with evolving environmental regulations [1]. Fluoromethane occupies a unique performance niche: it combines the highest dissociation cross-section among its class for plasma etching efficiency with a GWP of 116 — significantly lower than many industrial alternatives but higher than emerging ultra-low GWP substitutes, requiring precise cost-benefit evaluation [2]. The following quantitative evidence provides the necessary comparator framework for substantiated procurement decisions.

Fluoromethane (CH₃F) Quantitative Evidence Guide: Comparator-Based Differentiation for Procurement


GWP Reduction Advantage: Fluoromethane vs. CHF₃ (HFC-23) Environmental Compliance Metrics

Fluoromethane (CH₃F) offers a quantifiable environmental compliance advantage over trifluoromethane (CHF₃, HFC-23) in applications where GWP is a regulatory or sustainability constraint. Under the IPCC Sixth Assessment Report (AR6) 100-year time horizon, CH₃F exhibits a GWP of 97, whereas CHF₃ exhibits a GWP of 14,800 — a 153-fold difference [1]. For a 20-year time horizon, the disparity is similarly pronounced: CH₃F GWP-20 = 330 versus CHF₃ GWP-20 = 12,400. This differential has direct implications for procurement under Kigali Amendment phase-down schedules and carbon pricing mechanisms.

Refrigerant substitution Environmental compliance Greenhouse gas regulation

Plasma Etching Efficiency: CH₃F vs. CH₂F₂ and CHF₃ Dissociation Cross-Section Ranking

In semiconductor plasma etching applications, the ionization dissociation cross-section determines gas utilization efficiency and etch rate. Direct quadrupole mass spectroscopic measurements of cracking patterns in hydrofluorocarbon plasmas established the dissociation cross-section ranking: CH₃F > CH₂F₂ > CHF₃ [1]. CH₃F exhibits the highest hydrogen atom dissociation efficiency among the three gases, indicating that under equivalent plasma conditions, CH₃F generates active etching species more readily, potentially reducing gas consumption per wafer pass.

Semiconductor manufacturing Reactive ion etching Plasma chemistry

Atmospheric Lifetime Reduction: CH₃F vs. CHF₃ Environmental Persistence

The atmospheric lifetime of a fluorinated gas determines its long-term environmental accumulation and ultimate GWP contribution. CH₃F has an atmospheric lifetime of approximately 2.6–2.8 years, driven primarily by reaction with tropospheric OH radicals [1]. In contrast, CHF₃ (HFC-23) persists for 228 years due to far slower OH radical reactivity. The 87.7-fold shorter atmospheric lifetime of CH₃F means that emissions are removed from the atmosphere within a decade rather than multiple centuries, a critical factor in lifecycle assessments and regulatory compliance strategies .

Atmospheric chemistry Refrigerant lifecycle Environmental fate

PET Radiotracer Precursor: [¹⁸F]CH₃F as Gateway to High-Molar-Activity [¹⁸F]Fluoroform

In positron emission tomography (PET) radiochemistry, [¹⁸F]fluoromethane serves as a critical gaseous intermediate enabling a novel route to [¹⁸F]fluoroform with limited molar activity dilution. Prior methods for [¹⁸F]fluoroform synthesis used difluoro precursors in solution, resulting in high carrier dilution and unacceptably low molar activity (Am) for receptor imaging applications. The alternative two-step gas-phase approach — radiosynthesis of [¹⁸F]CH₃F from [¹⁸F]fluoride ion followed by cobalt(III) fluoride-mediated gas-phase fluorination — limits carrier dilution to approximately 3-fold, achieving moderate to high Am values suitable for PET tracer development [1].

PET imaging Radiochemistry Fluorine-18 labeling

Si₃N₄ Spacer Etching: High Selectivity Over Silicon in CH₃F-O₂-He Plasma

In advanced transistor fabrication, spacer etching of Si₃N₄ layers requires exceptional selectivity to prevent damage to the underlying silicon active layer, which may be only 5–10 nm thick. Etching in CH₃F-O₂-He plasma mixtures achieves high selectivity towards silicon compared to alternative fluorocarbon gas mixtures [1]. This performance is specific to the CH₃F system; substitution with CHF₃ or CH₂F₂ alters the polymer deposition/etching balance, compromising the selectivity window essential for preserving device integrity in sub-10 nm node processes.

Semiconductor fabrication Gate spacer etching Selective etching

Fluoromethane (CH₃F) Optimal Application Scenarios for Research and Industrial Procurement


Semiconductor Manufacturing: Gate Spacer Etching in Advanced Node Transistors

In sub-10 nm semiconductor device fabrication, fluoromethane is the preferred etching gas for Si₃N₄ spacer definition due to its high selectivity over the underlying silicon active layer (5–10 nm thickness) in CH₃F-O₂-He plasma mixtures [1]. Procurement for this application should specify electronic-grade purity (≥99.999%) to prevent metallic contamination of wafer surfaces. The high dissociation cross-section of CH₃F relative to CHF₃ and CH₂F₂ [2] supports efficient reactive species generation, reducing gas consumption and improving etch uniformity in high-volume manufacturing environments.

PET Radiochemistry: [¹⁸F]Fluoromethane as Intermediate for High-Molar-Activity Tracers

For radiochemistry laboratories developing novel PET tracers, fluoromethane — specifically as [¹⁸F]CH₃F — enables a gas-phase synthetic route to [¹⁸F]fluoroform with carrier dilution limited to approximately 3-fold [3]. This route substantially improves molar activity relative to conventional difluoro precursor solution-phase methods. Procurement of [¹⁸F]CH₃F precursor capability is indicated for facilities requiring high specific activity for imaging low-density receptor targets such as neuroreceptors or specific tumor biomarkers.

Regulated Refrigerant Systems: Low-ODP Alternative with Quantified GWP Profile

In cooling applications where chlorine-containing refrigerants (CFCs, HCFCs) are prohibited due to ozone depletion concerns, fluoromethane (ODP = 0) serves as a potential alternative with a fully characterized environmental profile . Its GWP-100 of 97 and atmospheric lifetime of 2.6–2.8 years [4] provide a quantifiable basis for lifecycle carbon accounting and regulatory compliance documentation. However, procurement decisions must weigh this GWP profile against emerging ultra-low GWP alternatives such as HFOs, particularly in jurisdictions with aggressive HFC phase-down schedules.

Specialty Gas Blending: Custom Etch Mixtures for Dielectric Patterning

Fluoromethane is routinely blended with oxygen, nitrogen, helium, argon, or nitrogen trifluoride (NF₃) to create application-specific etch gas mixtures for dielectric patterning in semiconductor and flat-panel display manufacturing . The precise boiling point (−78.2 °C) and vapor pressure characteristics of CH₃F facilitate accurate gas blending and delivery system calibration. Procurement for blending applications requires cylinder specifications matched to gas panel compatibility and purity verification to prevent cross-contamination of blend components.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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